molecular formula C25H30ClN3O2S B12598839 2-Thiophenecarboxamide,5-chloro-N-[(1R,2S)-2-[[4-[1-(1-pyrrolidinylmethyl)cyclopropyl]benzoyl]amino]cyclopentyl]-

2-Thiophenecarboxamide,5-chloro-N-[(1R,2S)-2-[[4-[1-(1-pyrrolidinylmethyl)cyclopropyl]benzoyl]amino]cyclopentyl]-

Cat. No.: B12598839
M. Wt: 472.0 g/mol
InChI Key: GSQQRIKCCGDNLT-VQTJNVASSA-N
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Description

2-Thiophenecarboxamide,5-chloro-N-[(1R,2S)-2-[[4-[1-(1-pyrrolidinylmethyl)cyclopropyl]benzoyl]amino]cyclopentyl]- is a complex organic compound that belongs to the class of thiophene carboxamides This compound is characterized by its unique structure, which includes a thiophene ring, a cyclopropyl group, and a pyrrolidinylmethyl group

Preparation Methods

The synthesis of 2-Thiophenecarboxamide,5-chloro-N-[(1R,2S)-2-[[4-[1-(1-pyrrolidinylmethyl)cyclopropyl]benzoyl]amino]cyclopentyl]- involves multiple steps, including the formation of the thiophene ring, the introduction of the chloro group, and the coupling of the cyclopropyl and pyrrolidinylmethyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to achieve cost-effective and efficient production.

Chemical Reactions Analysis

2-Thiophenecarboxamide,5-chloro-N-[(1R,2S)-2-[[4-[1-(1-pyrrolidinylmethyl)cyclopropyl]benzoyl]amino]cyclopentyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-Thiophenecarboxamide,5-chloro-N-[(1R,2S)-2-[[4-[1-(1-pyrrolidinylmethyl)cyclopropyl]benzoyl]amino]cyclopentyl]- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxamide,5-chloro-N-[(1R,2S)-2-[[4-[1-(1-pyrrolidinylmethyl)cyclopropyl]benzoyl]amino]cyclopentyl]- involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins that play a role in various biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

2-Thiophenecarboxamide,5-chloro-N-[(1R,2S)-2-[[4-[1-(1-pyrrolidinylmethyl)cyclopropyl]benzoyl]amino]cyclopentyl]- can be compared with other similar compounds, such as:

    Thiophene carboxamides: These compounds share the thiophene ring and carboxamide functional group but may differ in other substituents.

    Cyclopropyl derivatives: These compounds contain the cyclopropyl group and may have similar chemical properties and reactivity.

    Pyrrolidinylmethyl derivatives: These compounds contain the pyrrolidinylmethyl group and may have similar biological activities.

Properties

Molecular Formula

C25H30ClN3O2S

Molecular Weight

472.0 g/mol

IUPAC Name

5-chloro-N-[(1R,2S)-2-[[4-[1-(pyrrolidin-1-ylmethyl)cyclopropyl]benzoyl]amino]cyclopentyl]thiophene-2-carboxamide

InChI

InChI=1S/C25H30ClN3O2S/c26-22-11-10-21(32-22)24(31)28-20-5-3-4-19(20)27-23(30)17-6-8-18(9-7-17)25(12-13-25)16-29-14-1-2-15-29/h6-11,19-20H,1-5,12-16H2,(H,27,30)(H,28,31)/t19-,20+/m0/s1

InChI Key

GSQQRIKCCGDNLT-VQTJNVASSA-N

Isomeric SMILES

C1CCN(C1)CC2(CC2)C3=CC=C(C=C3)C(=O)N[C@H]4CCC[C@H]4NC(=O)C5=CC=C(S5)Cl

Canonical SMILES

C1CCN(C1)CC2(CC2)C3=CC=C(C=C3)C(=O)NC4CCCC4NC(=O)C5=CC=C(S5)Cl

Origin of Product

United States

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